molecular formula C10H6FNO3 B3169943 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 938378-09-7

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B3169943
CAS RN: 938378-09-7
M. Wt: 207.16 g/mol
InChI Key: NHROTQIETDGGMP-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a fluoroquinolone, a class of compounds that are widely used as antibacterial agents . Fluoroquinolones selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination .


Synthesis Analysis

The synthesis of fluoroquinolones involves several steps. The lead molecule, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reacts with thionyl chloride to give an acid chloride. This then reacts with hydrazine hydrate to afford a hydrazide. The hydrazide, on condensation with substituted aromatic aldehydes, gives a Schiff base. These Schiff bases, on reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid, furnish the final fluoroquinolone compounds .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is characterized by a quinolone core, with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position .


Chemical Reactions Analysis

Fluoroquinolones undergo a variety of chemical reactions during their synthesis. For example, the reaction of the lead molecule with thionyl chloride results in the formation of an acid chloride. This acid chloride then reacts with hydrazine hydrate to form a hydrazide. The hydrazide can then condense with substituted aromatic aldehydes to form a Schiff base .

Scientific Research Applications

Antibacterial Applications

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives have demonstrated significant potential in antibacterial applications. Research shows that these compounds exhibit broad antibacterial activity, which is particularly effective against both Gram-positive and Gram-negative bacteria. Studies have synthesized and evaluated various derivatives for their antibacterial potency, with some showing higher activity than existing antibacterial agents like oxolinic acid (Koga et al., 1980). Another study synthesized fluoroquinolones with substitutions at the C-7 position, finding that certain derivatives, particularly those with oxazole substituents, displayed substantial antibacterial activity against Gram-positive organisms (Cooper et al., 1990).

Synthesis and Chemical Reactivity

Research has also focused on the synthesis and reactivity of 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. One study explored the photochemistry of these compounds in aqueous solutions, revealing insights into their chemical behavior under different conditions (Mella et al., 2001). Other research has developed new methods for synthesizing fluorinated derivatives, expanding the chemical versatility and potential applications of these compounds (Nosova et al., 2002).

Potential for Treating Tuberculosis

Recent studies have identified new fluoroquinolones, derived from 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, that are active against strains of Mycobacterium tuberculosis resistant to traditional fluoroquinolones. These findings could pave the way for new treatments for tuberculosis, particularly in cases where resistance to existing drugs is an issue (Guerrini et al., 2013).

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, like other quinolones, is the bacterial type II DNA topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are critical for maintaining and controlling the conformations required for DNA replication and transcription .

Mode of Action

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid inhibits the function of DNA gyrase and topoisomerase IV by blocking the subunit A of these enzymes . This inhibition prevents the supercoiling of DNA, a crucial step in DNA replication and transcription, thereby inhibiting bacterial growth .

Biochemical Pathways

The compound’s action on DNA gyrase and topoisomerase IV disrupts the DNA replication and transcription processes in bacteria . This disruption leads to the cessation of bacterial growth and eventually bacterial death .

Pharmacokinetics

It is known that the compound is sensitive to air , suggesting that it may have specific storage and handling requirements to maintain its stability and effectiveness.

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid results in the disruption of DNA replication and transcription in bacteria . This disruption prevents bacterial growth, making the compound an effective bacteriostatic agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. For instance, the compound is sensitive to air , suggesting that exposure to air could potentially affect its stability and effectiveness

Future Directions

The future directions for research on 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and related compounds could include further exploration of their antibacterial activity, investigation of their potential use in treating other types of infections, and development of new synthesis methods .

properties

IUPAC Name

6-fluoro-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHROTQIETDGGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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